Tozasertib

Vue d'ensemble

Description

Tozasertib, également connu sous le nom de VX-680, est un puissant inhibiteur de la famille des kinases Aurora, qui comprend les kinases Aurora A, Aurora B et Aurora C. Ces kinases jouent des rôles essentiels dans la division cellulaire en régulant divers processus mitotique tels que la maturation des centrosomes, la formation du fuseau et la cytokinèse. This compound a suscité un intérêt considérable dans le domaine de la recherche sur le cancer en raison de sa capacité à perturber ces processus, conduisant à l’inhibition de la prolifération des cellules tumorales .

Applications De Recherche Scientifique

Tozasertib a un large éventail d’applications en recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie :

Chimie : this compound sert d’outil précieux pour étudier les mécanismes d’inhibition des kinases et le rôle des kinases Aurora dans la division cellulaire.

Biologie : En recherche biologique, this compound est utilisé pour étudier les effets de l’inhibition de la kinase Aurora sur les processus cellulaires tels que la mitose, l’apoptose et la régulation du cycle cellulaire.

Médecine : this compound s’est avéré prometteur comme agent thérapeutique dans le traitement de divers cancers, y compris la leucémie, le mélanome et les tumeurs solides.

Industrie : Dans l’industrie pharmaceutique, this compound est utilisé comme composé de tête pour le développement de nouveaux inhibiteurs de kinases.

Mécanisme D'action

Tozasertib exerce ses effets en inhibant l’activité des kinases Aurora, qui sont essentielles à la bonne division cellulaire. En se liant au site de liaison de l’ATP de ces kinases, this compound empêche leur activation et la phosphorylation subséquente des protéines cibles. Cette perturbation de l’activité des kinases entraîne des défauts dans les processus mitotique tels que la formation du fuseau et la cytokinèse, entraînant finalement l’arrêt du cycle cellulaire et l’apoptose .

Les cibles moléculaires de this compound comprennent :

Kinase Aurora A : Impliquée dans la maturation des centrosomes et l’assemblage du fuseau.

Kinase Aurora B : Joue un rôle dans l’alignement, la ségrégation et la cytokinèse des chromosomes.

Kinase Aurora C : Fonctionne en méiose et en mitose.

Analyse Biochimique

Biochemical Properties

Tozasertib functions as an inhibitor of Aurora kinases, which are essential for proper chromosome alignment, segregation, and cytokinesis during cell division. By inhibiting these kinases, this compound disrupts the normal progression of mitosis, leading to cell cycle arrest and apoptosis. The compound interacts with the ATP-binding sites of Aurora kinases, preventing their activation and subsequent phosphorylation of target proteins .

Cellular Effects

This compound has been shown to have significant effects on various types of cells, particularly cancer cells. It induces cell cycle arrest at the G2/M phase, leading to apoptosis. In melanoma cells, this compound decreases the number of regulatory T cells, thereby activating CD8+ T cells and enhancing anti-tumor immunity . Additionally, this compound suppresses mast cell activation, reducing allergic reactions and inflammation .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the ATP-binding pocket of Aurora kinases, inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis. This compound also affects the MIF-CD74/CXCR4 signaling pathway, which plays a role in tumor immune escape . Furthermore, this compound inhibits the KIF17/mLin10/NR2B signaling pathway, which is involved in pain hypersensitivity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Initially, this compound induces cell cycle arrest and apoptosis in cancer cells. Sustained exposure to this compound can lead to the development of resistance, as seen in glioma cells. This resistance is associated with the upregulation of pyruvate dehydrogenase kinase isoenzymes, which inhibit pyruvate dehydrogenase activity and alter cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In rats, this compound at doses of 10, 20, and 40 mg/kg significantly attenuates acute inflammatory pain and suppresses pain hypersensitivity to heat, cold, and mechanical stimuli . Higher doses of this compound may lead to toxic effects, including increased mitochondrial permeability and reactive oxygen species generation .

Metabolic Pathways

This compound is involved in metabolic pathways that regulate cellular energy production and metabolism. It inhibits pyruvate dehydrogenase kinase isoenzymes, leading to increased mitochondrial permeability and reactive oxygen species generation. This inhibition affects the metabolic flexibility of cells and can lead to the development of resistance in cancer cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with ATP-binding cassette transporters, such as ABCG2, which can affect its activity and distribution. The presence of these transporters can lead to resistance by reducing the intracellular concentration of this compound . Additionally, this compound is distributed to various cellular compartments, including the mitochondria and nucleus .

Subcellular Localization

This compound localizes to specific subcellular compartments, including the mitochondria and nucleus. Its activity and function are influenced by its localization, as it targets Aurora kinases within these compartments. The subcellular localization of this compound is essential for its ability to induce cell cycle arrest and apoptosis in cancer cells .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Tozasertib est synthétisé par un processus en plusieurs étapes impliquant la formation d’intermédiaires clés et leurs réactions de couplage subséquentesLes conditions réactionnelles impliquent souvent l’utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir des rendements et une pureté élevés .

Méthodes de production industrielle : En milieu industriel, la production de this compound implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour maximiser l’efficacité et minimiser les coûts. Le processus comprend des mesures rigoureuses de contrôle de la qualité pour garantir la cohérence et la sécurité du produit final. Des techniques de pointe telles que la chromatographie liquide haute performance (HPLC) et la spectroscopie de résonance magnétique nucléaire (RMN) sont utilisées pour surveiller la pureté et l’intégrité structurelle de this compound .

Analyse Des Réactions Chimiques

Types de réactions : Tozasertib subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier la structure du composé afin d’améliorer son efficacité et sa sélectivité en tant qu’inhibiteur de la kinase Aurora .

Réactifs et conditions courants :

Oxydation : Des agents oxydants courants tels que le peroxyde d’hydrogène ou le permanganate de potassium sont utilisés dans des conditions contrôlées pour introduire des groupes fonctionnels contenant de l’oxygène.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont utilisés pour réduire des groupes fonctionnels spécifiques, modifiant la réactivité du composé.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent des dérivés de this compound avec des groupes fonctionnels modifiés, qui peuvent présenter des propriétés pharmacologiques différentes. Ces dérivés sont souvent testés pour leur efficacité à inhiber les kinases Aurora et leur potentiel en tant qu’agents thérapeutiques .

Comparaison Avec Des Composés Similaires

Tozasertib est comparé à d’autres inhibiteurs de la kinase Aurora tels que le danusertib, l’AT9283 et l’AZD1152. Bien que tous ces composés ciblent les kinases Aurora, this compound est unique en ce qu’il inhibe les trois kinases Aurora (A, B et C) avec une grande puissance .

Composés similaires :

Danusertib : Inhibe les kinases Aurora A et B mais a une activité limitée contre la kinase Aurora C.

AT9283 : Un inhibiteur de kinase multi-cibles avec une activité contre les kinases Aurora A et B, ainsi que d’autres kinases telles que JAK2 et JAK3.

L’inhibition à large spectre des kinases Aurora par this compound en fait un outil précieux pour étudier les rôles de ces kinases dans divers processus cellulaires et pour développer de nouvelles stratégies thérapeutiques pour le traitement du cancer .

Propriétés

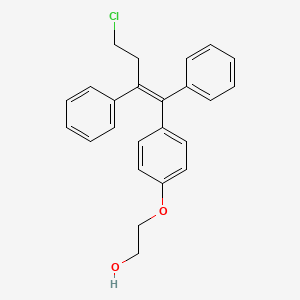

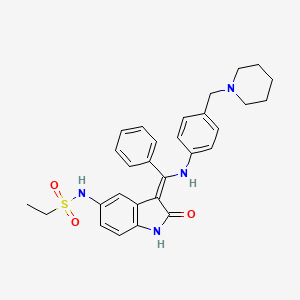

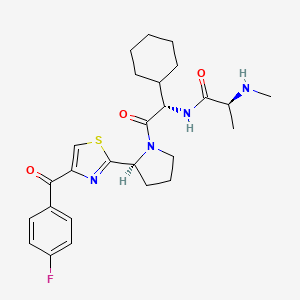

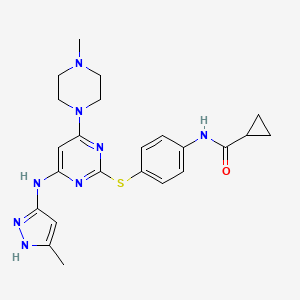

IUPAC Name |

N-[4-[4-(4-methylpiperazin-1-yl)-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]sulfanylphenyl]cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N8OS/c1-15-13-20(29-28-15)25-19-14-21(31-11-9-30(2)10-12-31)27-23(26-19)33-18-7-5-17(6-8-18)24-22(32)16-3-4-16/h5-8,13-14,16H,3-4,9-12H2,1-2H3,(H,24,32)(H2,25,26,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCIKSSRWRFVXBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)NC2=CC(=NC(=N2)SC3=CC=C(C=C3)NC(=O)C4CC4)N5CCN(CC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10213609 | |

| Record name | Tozasertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10213609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

639089-54-6 | |

| Record name | Tozasertib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=639089-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tozasertib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0639089546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tozasertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10213609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOZASERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/234335M86K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Tozasertib is a potent, small-molecule inhibitor of Aurora kinases (AKs), a family of serine/threonine kinases. [] It binds to and inhibits all three members of the Aurora kinase family (Aurora A, B, and C). [, , ] This inhibition disrupts critical mitotic processes, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth. [, , , , ]

ANone: this compound's inhibition of Aurora kinases leads to various downstream effects, including:

- Cell cycle arrest: this compound induces cell cycle arrest primarily in the G2/M phase, preventing cell division. [, , , ]

- Apoptosis: Inhibition of Aurora kinases by this compound triggers apoptosis (programmed cell death) in tumor cells. [, , , , ]

- Impaired chromosome segregation: this compound disrupts chromosome alignment and segregation during mitosis, contributing to cell death. []

- Inhibition of cell growth and migration: this compound has been shown to inhibit the growth and migration of various cancer cells in vitro and in vivo. [, , , , ]

ANone: Yes, this compound has been shown to modulate other signaling pathways besides Aurora kinases. For example:

- Pyruvate dehydrogenase kinase (PDK) pathway: this compound resistance in glioma cells has been linked to PDK upregulation, suggesting its involvement in this compound's mechanism of action. []

- Kinesin family member 11 (KIF11): this compound was found to attenuate neuropathic pain by interfering with KIF11-mediated nociception. []

- Dual leucine zipper kinase (DLK): this compound exhibits neuroprotective effects by inhibiting DLK signaling in retinal ganglion cells. []

- Metabolic pathways: Proteomic analysis in neuroblastoma models revealed that this compound alters metabolic processes, including carbohydrate and fatty acid metabolic pathways. []

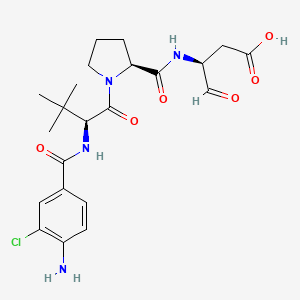

ANone: this compound has the molecular formula C23H28N8O2S and a molecular weight of 480.59 g/mol. (This information can be found in chemical databases like PubChem or ChemSpider).

ANone: this compound has demonstrated preclinical efficacy against a range of cancer types, including:

- Pediatric and adult glioma []

- Ewing's sarcoma []

- Pancreatic ductal adenocarcinoma [, , , ]

- Neuroblastoma [, ]

- Waldenstrom Macroglobulinemia [, ]

- Acute myeloid leukemia []

- Melanoma []

- Small bowel adenocarcinomas []

ANone: Researchers have utilized various in vitro models to investigate this compound, including:

- Cell lines derived from different cancer types (e.g., glioma, Ewing's sarcoma, pancreatic cancer, neuroblastoma). [, , , , ]

- Cell viability and proliferation assays (e.g., MTT assay, xCELLigence system). [, , , , , ]

- Cell cycle analysis by flow cytometry. [, , , ]

- Apoptosis assays (e.g., caspase activity assays, Annexin V staining). [, , , , ]

- Migration and invasion assays (e.g., wound healing assay, transwell assay). [, ]

ANone: Yes, this compound's efficacy has been evaluated in vivo using animal models:

- Xenograft models of Ewing's sarcoma and neuroblastoma, where this compound showed tumor growth inhibition and prolonged survival. [, ]

- Rat model of neuropathic pain, where this compound attenuated pain hypersensitivity and KIF11 overexpression. []

- Rat model of subarachnoid hemorrhage (SAH), where this compound attenuated neuronal apoptosis. []

- Mouse models of melanoma, where this compound activated anti-tumor immunity. []

ANone: Several mechanisms of resistance to this compound have been reported, including:

- Upregulation of PDK4: In glioma cells, acquired resistance to this compound was associated with increased PDK4 expression, leading to PDH inhibition and metabolic adaptation. []

- ABCB1 (P-glycoprotein) efflux pump: ABCB1 overexpression can reduce intracellular this compound accumulation, contributing to resistance. [, ]

- Mutations in AURKB: A specific AURKB mutation (H250Y) has been linked to marginal resistance to this compound. []

ANone: Research suggests potential approaches to counteract this compound resistance:

- Combining this compound with PDK inhibitors: Co-treatment with dichloroacetate, a PDK inhibitor, reversed this compound resistance in glioma cells. []

- Using ABCB1 inhibitors: Co-administration of this compound with P-glycoprotein inhibitors might enhance its efficacy in ABCB1-overexpressing tumors. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.